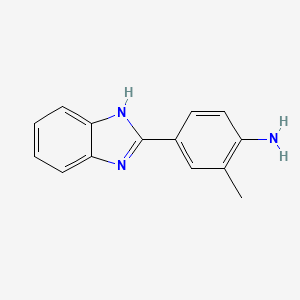

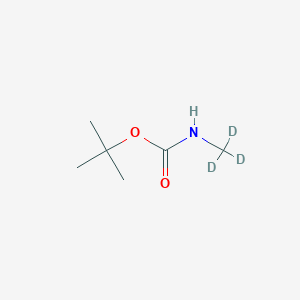

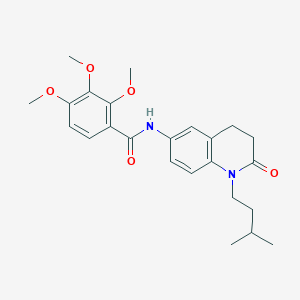

![molecular formula C13H23NO2 B3001825 N-[2,2-Dimethyl-3-(oxan-4-YL)propyl]prop-2-enamide CAS No. 2128701-39-1](/img/structure/B3001825.png)

N-[2,2-Dimethyl-3-(oxan-4-YL)propyl]prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]prop-2-enamide is a compound that falls within the class of enamides, which are known for their bioactive pharmacophores in various natural products. Enamides are increasingly used in asymmetric synthesis to incorporate nitrogen functionality into molecules. The compound likely possesses a complex structure with multiple substituents, which may contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of geometrically defined enamides, such as this compound, can be challenging, particularly when aiming for high substitution and control over the geometry of the double bond. A general method for the isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity has been reported . This method could potentially be applied to the synthesis of the compound , allowing for the formation of the desired enamide with precise control over its molecular geometry.

Molecular Structure Analysis

The molecular structure of enamides is crucial for their reactivity and biological activity. The presence of a double bond and the nitrogen functionality are key features that influence the behavior of these compounds in chemical reactions. The specific substituents on the enamide, such as the 2,2-dimethyl and oxan-4-yl groups, would affect the molecule's electronic properties and steric hindrance, which in turn could influence its reactivity and potential applications .

Chemical Reactions Analysis

Enamides, including this compound, can undergo a variety of chemical transformations. N,N-Dimethyl enaminones, which are structurally related to enamides, are known to be versatile building blocks in organic synthesis, undergoing reactions such as direct C(sp2)–H α-functionalization, C=C double bond cleavage, and the construction of aromatic and heterocyclic scaffolds . These reactions could potentially be applicable to the compound , allowing for the synthesis of a wide range of functionalized molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of enamides are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and stability. For example, the introduction of dimethyl groups could increase the steric bulk and affect the compound's solubility in organic solvents. The oxan-4-yl group could contribute to the molecule's overall polarity and potentially its reactivity with various reagents .

科学的研究の応用

Enaminone Complexes and Bioactivity

Enaminone complexes, specifically those involving derivatives of N-[2,2-Dimethyl-3-(oxan-4-YL)propyl]prop-2-enamide, have been synthesized and characterized for their bioactivity. Studies conducted by Jeragh and Elassar (2015) focused on the bioactivity of these ligands and metal complexes against various bacteria and fungi, indicating potential applications in antimicrobial research (Jeragh & Elassar, 2015).

Bimetallic Complexes in Cancer Research

Li et al. (2012) synthesized asymmetrical N,N'-bis(substituted)oxamide ligands, which are closely related to enaminones, to create binuclear complexes. These were investigated for their in vitro cytotoxic activities and reactivities towards DNA and protein, indicating their potential utility in cancer research (Li et al., 2012).

Utility in Heterocyclic Synthesis

The utility of enaminonitrile derivatives, closely related to this compound, in heterocyclic synthesis was explored by Fadda et al. (2012). This research demonstrated the potential of these compounds in the synthesis of various heterocyclic derivatives, indicating their importance in the development of new pharmaceuticals and materials (Fadda et al., 2012).

Ultrasonic Studies on Molecular Interactions

Tekade et al. (2015) conducted ultrasonic studies on the molecular interactions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide solutions in ethanol. This research provides insights into the solute-solvent and solvent-solvent interactions, crucial for understanding the physicochemical properties of pharmaceutical compounds (Tekade et al., 2015).

N-Dimethylformamide Solvate Crystal Structure

Kumar et al. (2016) investigated the crystal structure of N -{(1 Z )-3-Oxo-1-(thiophen-2-yl)-3-[(2 E )-2-(thiophen-2-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide, a derivative relevant to the this compound. Their findings contribute to the understanding of crystallography and molecular design in pharmaceutical chemistry (Kumar et al., 2016).

特性

IUPAC Name |

N-[2,2-dimethyl-3-(oxan-4-yl)propyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-4-12(15)14-10-13(2,3)9-11-5-7-16-8-6-11/h4,11H,1,5-10H2,2-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUYMEMEDNRRJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCOCC1)CNC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

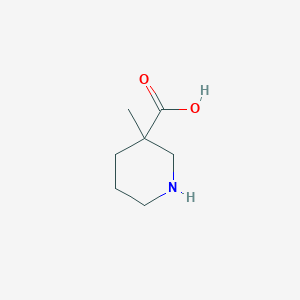

![3-Isopropyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3001749.png)

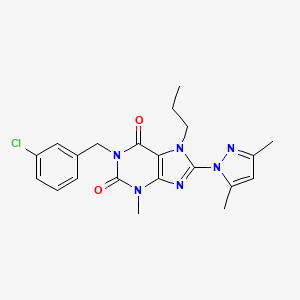

![N-cyclohexyl-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3001754.png)

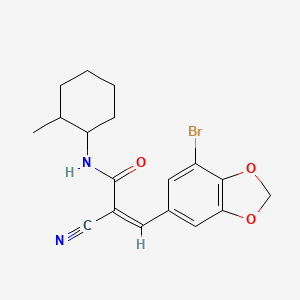

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B3001758.png)

![6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B3001759.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B3001760.png)